

Application Notes & Protocols for β -Phenylethylamine (PEA) in Neuroscience Research

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Compound of Interest

Compound Name:	<i>N</i> -(2-amino-1-phenylethyl)- <i>N,N</i> -diethylamine
CAS No.:	31788-97-3
Cat. No.:	B1608791

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Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling the Role of an Endogenous Neuromodulator

β -phenylethylamine (PEA) is an endogenous trace amine found throughout the mammalian central nervous system.[1][2][3] Structurally, it is the parent compound of a broad class of psychoactive substances, including amphetamine, and is synthesized in the brain from the amino acid L-phenylalanine.[4] While present at concentrations significantly lower than classical monoamine neurotransmitters like dopamine or serotonin, PEA exerts potent modulatory effects, making it a valuable pharmacological tool for researchers in neuroscience, neuropharmacology, and drug development.[3][5]

Its primary utility lies in its function as a central nervous system stimulant that robustly modulates dopamine and, to a lesser extent, other monoamine systems.[2][4] Due to its rapid

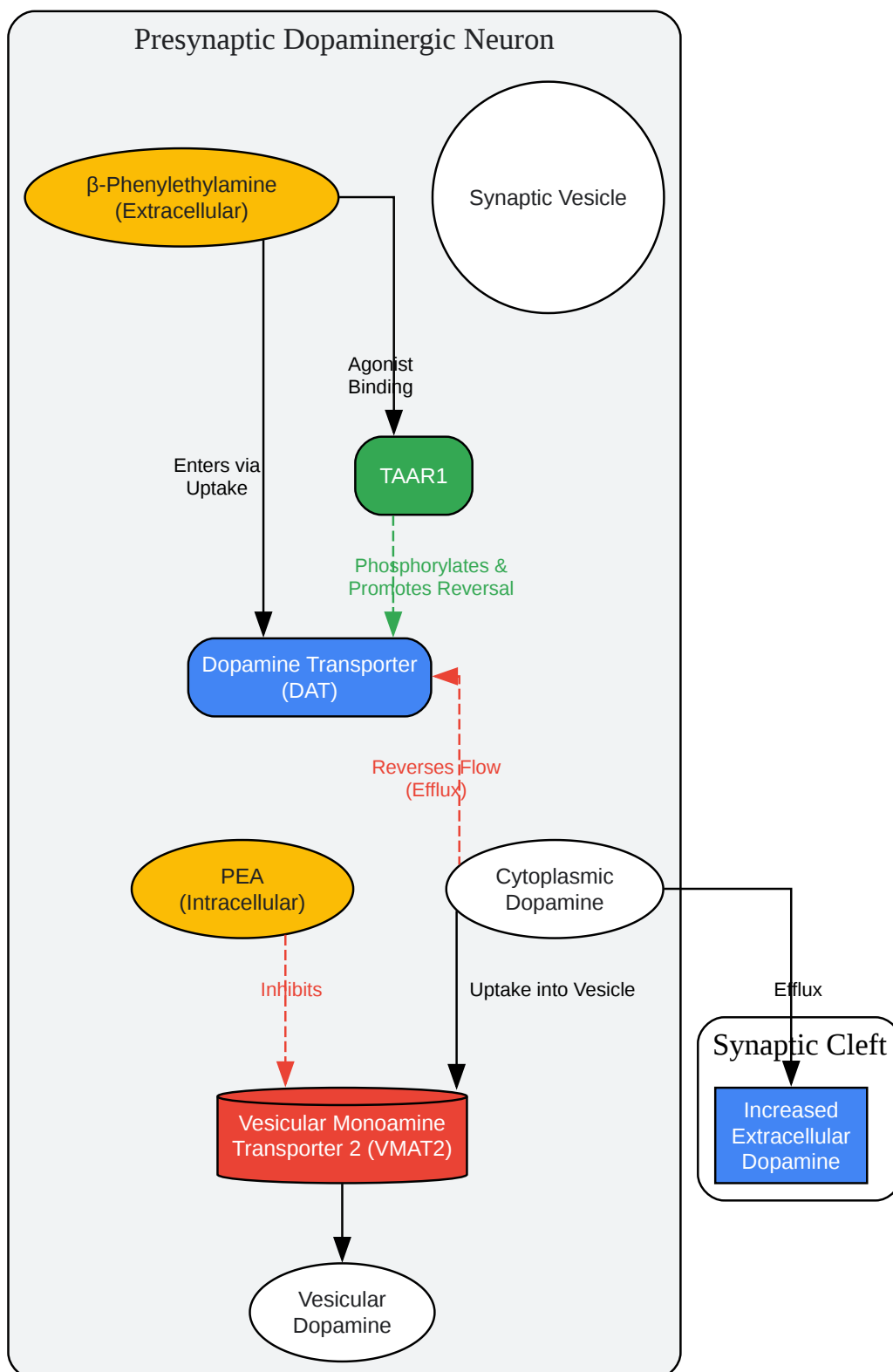
metabolism by monoamine oxidase B (MAO-B), the in vivo effects of exogenously administered PEA are transient, providing a unique model for studying the acute dynamics of neurotransmitter release and reuptake.[3][6][7] This guide provides an in-depth overview of the mechanisms of action of PEA and detailed protocols for its application in foundational neuroscience research paradigms.

Core Mechanism of Action: A Dual-Pronged Approach to Monoamine Modulation

The neuropharmacological effects of PEA are primarily mediated through a sophisticated, dual mechanism that ultimately leads to a significant increase in extracellular monoamine concentrations, particularly dopamine.

A. Trace Amine-Associated Receptor 1 (TAAR1) Agonism: PEA is a potent agonist of Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor expressed in key monoaminergic brain regions.[4][5][8][9] Upon binding, TAAR1 activation initiates intracellular signaling cascades that lead to the phosphorylation of monoamine transporters, such as the dopamine transporter (DAT).[4] This phosphorylation can reverse the transporter's direction of flow, causing it to efflux dopamine from the presynaptic terminal into the synapse, a mechanism shared with amphetamine.[4][10][11]

B. Transporter and Vesicular Interactions: PEA is a substrate for the dopamine transporter (DAT), allowing it to enter the presynaptic neuron.[10][12][13] Once inside the cytoplasm, it can interfere with the vesicular monoamine transporter 2 (VMAT2), disrupting the sequestration of dopamine into synaptic vesicles.[4][14] This action increases the cytoplasmic concentration of dopamine, further promoting its release into the synapse via the now-reversed DAT.[13]



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Fig 1. Mechanism of PEA-induced dopamine release.

Applications & Experimental Protocols

PEA is a versatile tool for probing the function and dysfunction of the dopaminergic system. Below are detailed protocols for its most common applications.

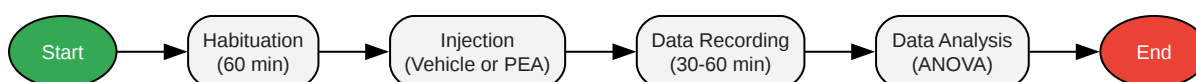
Assessment of Locomotor and Stereotypic Behavior

PEA administration induces a transient, dose-dependent increase in locomotor activity and, at higher doses, stereotypic behaviors (e.g., sniffing, head bobbing).[6][15] This response is largely mediated by the release of dopamine in motor circuits and is a cornerstone assay for screening compounds with psychostimulant properties.

Protocol 1: Rodent Locomotor Activity Assay

- Objective: To quantify the effect of PEA on spontaneous locomotor activity in mice or rats.
- Materials:
 - Test subjects: Adult male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).
 - β -phenylethylamine HCl (Sigma-Aldrich or equivalent), dissolved in 0.9% sterile saline.
 - Vehicle control: 0.9% sterile saline.
 - Locomotor activity chambers equipped with infrared beam arrays.
 - Syringes and needles for intraperitoneal (i.p.) injection.
- Methodology:
 - Habituation: Place individual animals into the locomotor activity chambers and allow them to habituate for 60 minutes. This minimizes the confounding effects of novelty-induced hyperactivity.
 - Administration: Following habituation, remove each animal, weigh it, and administer either vehicle or PEA (e.g., 10, 25, 50 mg/kg, i.p.). The injection volume should be consistent (e.g., 10 mL/kg for mice).

- Data Acquisition: Immediately return the animal to the same chamber and begin recording locomotor activity (e.g., total distance traveled, horizontal beam breaks) in 5-minute bins for a total of 30-60 minutes. The effects of PEA are rapid and transient, with peak activity often observed within the first 15 minutes.[6]
- Data Analysis: Analyze the data using a two-way ANOVA with Treatment and Time as factors. Post-hoc tests (e.g., Tukey's or Dunnett's) can be used to compare specific group differences at each time point. The total activity over the first 15-20 minutes is also a key endpoint.



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Fig 2. Workflow for locomotor activity assessment.

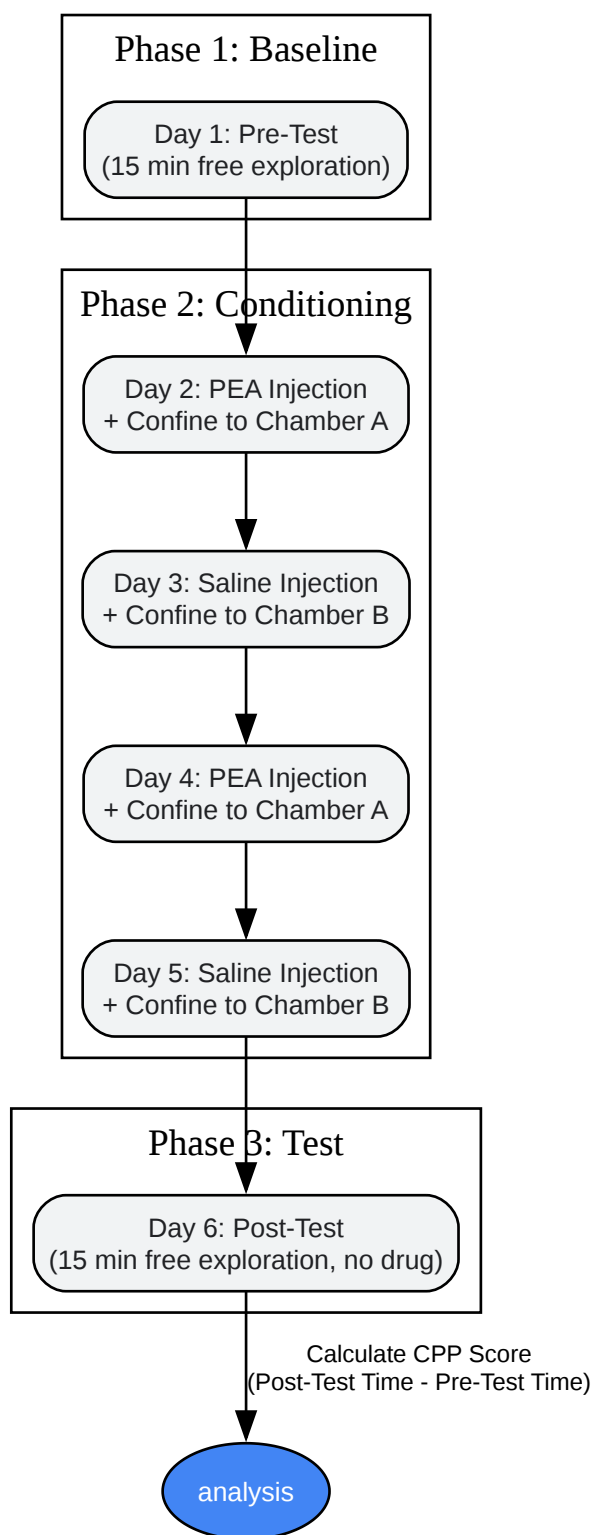
Evaluation of Rewarding and Reinforcing Properties

The dopamine-releasing properties of PEA are associated with rewarding and reinforcing effects, which can be quantified using the Conditioned Place Preference (CPP) paradigm.[1][16][17] This assay measures an animal's preference for an environment previously paired with a drug stimulus.

Protocol 2: Conditioned Place Preference (CPP)

- Objective: To determine if PEA has rewarding properties by assessing if animals will develop a preference for a drug-paired context.
- Materials:
 - Test subjects: Adult male rats or mice.
 - β -phenylethylamine HCl, dissolved in 0.9% sterile saline.
 - Vehicle control: 0.9% sterile saline.

- Three-chamber CPP apparatus (two distinct conditioning chambers separated by a neutral start chamber).
- Syringes and needles for i.p. injection.
- Methodology:
 - Pre-Conditioning Test (Day 1): Place the animal in the central chamber and allow free access to all three chambers for 15 minutes. Record the time spent in each chamber to establish baseline preference. A biased design, where the drug is paired with the initially non-preferred side, is often used.
 - Conditioning Phase (Days 2-5): This phase consists of four conditioning sessions.
 - Drug Pairing: On one day, administer PEA (e.g., 50 mg/kg, i.p.) and immediately confine the animal to one of the conditioning chambers for 30 minutes.^[1]
 - Vehicle Pairing: On the alternate day, administer vehicle and confine the animal to the opposite chamber for 30 minutes. The order of drug/vehicle pairing should be counterbalanced across animals.
 - Post-Conditioning Test (Day 6): As in the pre-conditioning test, place the drug-free animal in the central chamber and allow free access to all chambers for 15 minutes. Record the time spent in each chamber.
 - Data Analysis: Calculate a CPP score by subtracting the time spent in the drug-paired chamber during the pre-conditioning test from the time spent in the same chamber during the post-conditioning test. A significant increase in time spent in the drug-paired chamber indicates a rewarding effect. Use a t-test or one-way ANOVA to compare CPP scores between treatment groups.^{[1][18]}



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Fig 3. Conditioned Place Preference (CPP) experimental timeline.

In Vivo Neurochemical Monitoring

In vivo microdialysis is a powerful technique to directly measure PEA-induced dopamine release in specific brain regions of awake, freely moving animals.[19] This provides a direct neurochemical correlate to the behavioral effects observed.

Protocol 3: In Vivo Microdialysis for Striatal Dopamine

- Objective: To measure extracellular dopamine concentrations in the rat nucleus accumbens or striatum following PEA administration.
- Materials:
 - Test subjects: Adult male rats.
 - Surgical equipment for stereotaxic surgery.
 - Guide cannula and microdialysis probes (e.g., 2-4 mm membrane).
 - Microinfusion pump, liquid swivel, and collection vials.
 - Artificial cerebrospinal fluid (aCSF) for perfusion.[20]
 - β -phenylethylamine HCl.
 - High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) system for dopamine analysis.
- Methodology:
 - Surgical Implantation: Anesthetize the rat and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens shell).[21][22] Allow for a 5-7 day recovery period.
 - Probe Insertion & Baseline: On the day of the experiment, insert the microdialysis probe through the guide cannula. Begin perfusing the probe with aCSF at a slow flow rate (e.g., 1.0-2.0 μ L/min). After a 2-hour equilibration period, collect at least three consecutive baseline samples (e.g., 20-minute fractions).

- PEA Administration: Administer PEA (e.g., 25 mg/kg, i.p.) and continue collecting dialysate samples for at least 2 hours post-injection.[22]
- Neurochemical Analysis: Analyze the dopamine content in the dialysate samples using an HPLC-ECD system.
- Data Analysis: Quantify the dopamine concentration in each sample. Express the results as a percentage change from the average baseline concentration. Analyze the data using a repeated-measures ANOVA to determine the effect of PEA over time.

Data Summary

The following tables summarize typical dose ranges and expected outcomes for the application of PEA in rodent neuroscience research.

Table 1: Effective Doses of β -Phenylethylamine in Rodent Behavioral Assays

Assay Type	Species	Route	Effective Dose Range (mg/kg)	Observed Effect	References
Locomotor Activity	Mouse/Rat	i.p.	20 - 100 mg/kg	Increased locomotion and stereotypy	[6][15][23]
Conditioned Place Preference	Rat/Mouse	i.p.	25 - 50 mg/kg	Significant place preference	[1][17]
In Vivo Microdialysis	Rat	i.p.	12.5 - 50 mg/kg	Increased extracellular dopamine	[22]

Table 2: Neurochemical Effects of β -Phenylethylamine

Brain Region	Species	Administration	Peak Dopamine Increase (% of Baseline)	Key Findings	References
Nucleus Accumbens Shell	Rat	25 mg/kg i.p.	~250%	DAT-dependent release	[22]
Nucleus Accumbens (local)	Rat	100 μ M infusion	~1200%	Potent, direct release effect	[21]
Striatum	Mouse	50 mg/kg i.p.	Significant Increase	Correlates with stereotypic behaviors	[1][10]

Conclusion

β -phenylethylamine is a powerful and indispensable tool for neuroscience research. Its well-characterized, dual-action mechanism on the dopamine system provides a reliable method for studying the neurobiological underpinnings of psychostimulant action, reward, and motivation. The protocols outlined in this guide offer robust and reproducible frameworks for leveraging PEA to investigate these complex neural processes, ultimately aiding in the development of novel therapeutics for psychiatric and neurological disorders.

References

- TAAR1 - Wikipedia. (n.d.). Wikipedia. Retrieved January 22, 2026, from [\[Link\]](#)
- Ushijima, I., Mizuki, Y., & Yamada, M. (1985). [Effect of beta-phenylethylamine on locomotor activity and brain catecholamine metabolism in mice]. *Nihon yakurigaku zasshi. Folia pharmacologica Japonica*, 86(4), 317–323. [\[Link\]](#)
- Sotnikova, T. D., Beaulieu, J. M., Barak, L. S., Wetsel, W. C., Caron, M. G., & Gainetdinov, R. R. (2004). Dopamine transporter-dependent and -independent actions of trace amine beta-phenylethylamine. *The Journal of neurochemistry*, 91(2), 362–373. [\[Link\]](#)

- Barroso, N., & Rodriguez, M. (1996). Action of beta-phenylethylamine and related amines on nigrostriatal dopamine neurotransmission. *European journal of pharmacology*, 297(3), 195–203. [[Link](#)]
- Hossain, M. S., Safratowich, B. D., Avelar, A. J., Miller, D. W., & Carvelli, L. (2014). β -Phenylethylamine requires the dopamine transporter to increase extracellular dopamine in *Caenorhabditis elegans* dopaminergic neurons. *Neurochemistry international*, 73, 16–23. [[Link](#)]
- Hossain, M., Safratowich, B., Avelar, A., Miller, D., & Carvelli, L. (2014). β -phenylethylamine Requires the Dopamine Transporter to Increase Extracellular Dopamine in *C. elegans* Dopaminergic Neurons. *Neurochemistry international*, 73, 16-23. [[Link](#)]
- Xie, Z., & Miller, G. M. (2009). Trace amine-associated receptor 1 (TAAR1)-based therapies for substance use disorders. *Pharmacology & therapeutics*, 122(3), 316–323. [[Link](#)]
- Ryu, I. S., Kim, O. H., Kim, J. S., Lee, S. H., Kim, J. H., Lee, S. Y., & Jang, C. G. (2021). Effects of β -Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors. *International journal of molecular sciences*, 22(17), 9485. [[Link](#)]
- Ryu, I. S., Kim, O. H., Kim, J. S., Lee, S. H., Kim, J. H., Lee, S. Y., & Jang, C. G. (2021). Effects of β -Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors. *International Journal of Molecular Sciences*, 22(17), 9485. [[Link](#)]
- Ryu, I. S., Kim, O. H., Kim, J. S., Lee, S. H., Kim, J. H., Lee, S. Y., & Jang, C. G. (2021). Effects of β -Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors. *International journal of molecular sciences*, 22(17), 9485. [[Link](#)]
- Phenethylamine - Wikipedia. (n.d.). Wikipedia. Retrieved January 22, 2026, from [[Link](#)]
- Does Phenethylamine (PEA) increase dopamine release in the brain? (n.d.). Consensus. Retrieved January 22, 2026, from [[Link](#)]

- Gilbert, D. B., & Cooper, S. J. (1983). beta-Phenylethylamine-, d-amphetamine-and l-amphetamine-induced place preference conditioning in rats. *European journal of pharmacology*, 95(3-4), 311–314. [[Link](#)]
- Dourish, C. T., & Boulton, A. A. (1981). Beta-phenylethylamine and locomotor activity in mice. Interaction with catecholaminergic neurones and receptors. *Progress in neuro-psychopharmacology*, 5(4), 411–419. [[Link](#)]
- Howard, J. L., Pollard, G. T., Rohrbach, K. W., & Hart, S. L. (1976). Effect of beta-phenylethylamine and d-amphetamine on electrical self-stimulation of brain. *Pharmacology, biochemistry, and behavior*, 5(6), 661–664. [[Link](#)]
- Irsfeld, M., Spadafore, M., & Prüß, B. M. (2013). β -phenylethylamine, a small molecule with a large impact. *WebmedCentral*, 4(9), 4409. [[Link](#)]
- Berry, M. D. (2007). The potential of trace amines and their receptors for treating neurological and psychiatric disorders. *Reviews on recent clinical trials*, 2(1), 3–19. [[Link](#)]
- Aliyu, S. U., & Sewell, R. D. (1987). Effects of beta-phenylethylamine on locomotor activity, body temperature and ethanol blood concentrations during acute ethanol intoxication. *Psychopharmacology*, 93(1), 69–71. [[Link](#)]
- Nakamura, M., Ishii, A., & Nakahara, D. (1998). Characterization of beta-phenylethylamine-induced monoamine release in rat nucleus accumbens: a microdialysis study. *European journal of pharmacology*, 349(2-3), 163–169. [[Link](#)]
- Xie, Z., & Miller, G. M. (2008). β -Phenylethylamine Alters Monoamine Transporter Function via Trace Amine-Associated Receptor 1: Implication for Modulatory Roles of Trace Amines in Brain. *Journal of Pharmacology and Experimental Therapeutics*, 325(2), 617-628. [[Link](#)]
- Knoll, J. (1981). Effects of phenylethylamine on rat locomotor behavior and avoidance learning. *Archives internationales de pharmacodynamie et de therapie*, 252(1), 103–113. [[Link](#)]
- Li, P., et al. (2022). Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders. Request PDF. Retrieved from [[Link](#)]

- Mazumder, M. K., Paul, R., & Borah, A. (2013). β -Phenethylamine-A Phenylalanine Derivative in Brain-Contributes to Oxidative Stress by Inhibiting Mitochondrial Complexes and DT-Diaphorase: An In Silico Study. *CNS & neurological disorders drug targets*, 12(6), 840–848. [[Link](#)]
- Xie, Z., & Miller, G. M. (2008). Beta-phenylethylamine alters monoamine transporter function via trace amine-associated receptor 1: implication for modulatory roles of trace amines in brain. *The Journal of pharmacology and experimental therapeutics*, 325(2), 617–628. [[Link](#)]
- Murata, M., Katagiri, N., Ishida, K., Abe, K., Ishikawa, M., Utsunomiya, I., Hoshi, K., Miyamoto, K., & Taguchi, K. (2009). Effect of beta-phenylethylamine on extracellular concentrations of dopamine in the nucleus accumbens and prefrontal cortex. *Brain research*, 1269, 40–46. [[Link](#)]
- Ryu, I. S., et al. (2021). β -PEA administration significantly induced conditioned place preference... ResearchGate. Retrieved from [[Link](#)]
- Kim, J. H., et al. (2008). Repeated Exposure to β -phenylethylamine Produces Locomotor Sensitization to Amphetamine, but Not Vice Versa, in the Rat. *Experimental Neurobiology*, 17(2), 90-96. [[Link](#)]
- Zhang, X., et al. (2018). Striatal Tyrosine Hydroxylase Is Stimulated via TAAR1 by 3-Iodothyronamine, But Not by Tyramine or β -Phenylethylamine. *Frontiers in Pharmacology*, 9, 77. [[Link](#)]
- Revel, F. G., et al. (2012). Brain-Specific Overexpression of Trace Amine-Associated Receptor 1 Alters Monoaminergic Neurotransmission and Decreases Sensitivity to Amphetamine. *Neuropsychopharmacology*, 37(11), 2580-2592. [[Link](#)]
- Wimalasena, K. (2011). Vesicular Monoamine Transporters: Structure-Function, Pharmacology, and Medicinal Chemistry. *Medicinal research reviews*, 31(4), 483–519. [[Link](#)]
- Kim, K. M., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. *Biomolecules & Therapeutics*, 30(5), 459-468. [[Link](#)]

- Ryu, I. S., et al. (2021). (PDF) Effects of β -Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors. ResearchGate. Retrieved from [[Link](#)]
- Ryu, I. S., et al. (2021). Effects of β -Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors. MDPI. Retrieved from [[Link](#)]
- Plock, N., & Kloft, C. (2005). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. European journal of pharmaceutical sciences, 25(1), 1–14. [[Link](#)]
- Mabrouk, O. S., et al. (2016). In Vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. Analytical chemistry, 88(7), 3977–3984. [[Link](#)]
- Mabrouk, O. S., et al. (2016). In Vivo Monitoring of Dopamine by Microdialysis with 1 min Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. Analytical chemistry, 88(7), 3977-84. [[Link](#)]
- Tsetsenis, T., et al. (2023). Quantifying conditioned place preference: a review of current analyses and a proposal for a novel approach. Frontiers in Behavioral Neuroscience, 17. [[Link](#)]
- Eiden, L. E., & Weihe, E. (2011). VMAT2: a dynamic regulator of brain monoaminergic neuronal function interacting with drugs of abuse. Annals of the New York Academy of Sciences, 1216, 86–98. [[Link](#)]
- Marks, J., et al. (2024). Structural mechanisms for VMAT2 inhibition by tetrabenazine. eLife, 12. [[Link](#)]

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Sources

- 1. Effects of β -Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors - PMC [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. β -phenylethylamine, a small molecule with a large impact - PMC [pubmed.ncbi.nlm.nih.gov]
- 4. Phenethylamine - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications [frontiersin.org]
- 6. [Effect of beta-phenylethylamine on locomotor activity and brain catecholamine metabolism in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Action of beta-phenylethylamine and related amines on nigrostriatal dopamine neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TAAR1 - Wikipedia [en.wikipedia.org]
- 9. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pubmed.ncbi.nlm.nih.gov]
- 10. Dopamine transporter-dependent and -independent actions of trace amine beta-phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Beta-phenylethylamine alters monoamine transporter function via trace amine-associated receptor 1: implication for modulatory roles of trace amines in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. β -Phenylethylamine requires the dopamine transporter to increase extracellular dopamine in *Caenorhabditis elegans* dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. β -phenylethylamine Requires the Dopamine Transporter to Increase Extracellular Dopamine in *C. elegans* Dopaminergic Neurons - PMC [pubmed.ncbi.nlm.nih.gov]
- 14. VMAT2: a dynamic regulator of brain monoaminergic neuronal function interacting with drugs of abuse - PMC [pubmed.ncbi.nlm.nih.gov]
- 15. Beta-phenylethylamine and locomotor activity in mice. Interaction with catecholaminergic neurones and receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of β -Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- [17. beta-Phenylethylamine-, d-amphetamine-and l-amphetamine-induced place preference conditioning in rats - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [18. researchgate.net \[researchgate.net\]](#)
- [19. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [20. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [21. Characterization of beta-phenylethylamine-induced monoamine release in rat nucleus accumbens: a microdialysis study - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [22. Effect of beta-phenylethylamine on extracellular concentrations of dopamine in the nucleus accumbens and prefrontal cortex - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [23. Effects of beta-phenylethylamine on locomotor activity, body temperature and ethanol blood concentrations during acute ethanol intoxication - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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